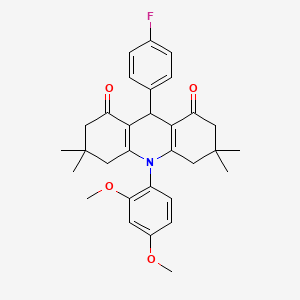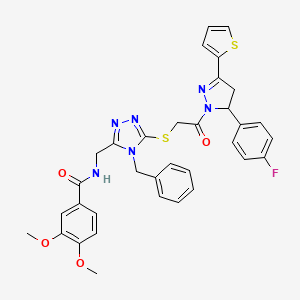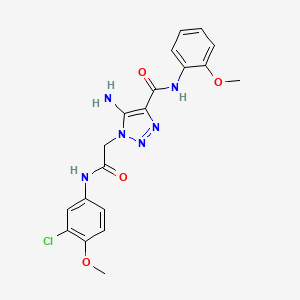![molecular formula C15H22N4O5S2 B11449227 3-acetyl-5-[(dimethylsulfamoyl)amino]-N,N,2-trimethyl-1H-indole-1-sulfonamide](/img/structure/B11449227.png)
3-acetyl-5-[(dimethylsulfamoyl)amino]-N,N,2-trimethyl-1H-indole-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-acetyl-5-[(dimethylsulfamoyl)amino]-N,N,2-trimethyl-1H-indole-1-sulfonamide is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is notable for its unique structure, which includes an indole core substituted with various functional groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-5-[(dimethylsulfamoyl)amino]-N,N,2-trimethyl-1H-indole-1-sulfonamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the indole core, followed by the introduction of the acetyl, dimethylsulfamoyl, and sulfonamide groups. Common reagents used in these steps include acetyl chloride, dimethylsulfamide, and sulfonamide derivatives. Reaction conditions may vary, but they often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-5-[(dimethylsulfamoyl)amino]-N,N,2-trimethyl-1H-indole-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide or acetyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the indole ring.
Scientific Research Applications
3-acetyl-5-[(dimethylsulfamoyl)amino]-N,N,2-trimethyl-1H-indole-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 3-acetyl-5-[(dimethylsulfamoyl)amino]-N,N,2-trimethyl-1H-indole-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives with various substitutions, such as:
- 3-acetyl-5-aminoindole
- 3-acetyl-5-sulfonamidoindole
- N,N-dimethyl-2-trimethylindole
Uniqueness
What sets 3-acetyl-5-[(dimethylsulfamoyl)amino]-N,N,2-trimethyl-1H-indole-1-sulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H22N4O5S2 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
3-acetyl-5-(dimethylsulfamoylamino)-N,N,2-trimethylindole-1-sulfonamide |
InChI |
InChI=1S/C15H22N4O5S2/c1-10-15(11(2)20)13-9-12(16-25(21,22)17(3)4)7-8-14(13)19(10)26(23,24)18(5)6/h7-9,16H,1-6H3 |
InChI Key |
JXUXZKBQLULQSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1S(=O)(=O)N(C)C)C=CC(=C2)NS(=O)(=O)N(C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-acetyl-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11449146.png)
![N-[(2-chlorophenyl)methyl]-2-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B11449154.png)
![2-(Furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-5-(propylsulfanyl)-1,3-oxazole](/img/structure/B11449159.png)


![4-(benzylsulfanyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11449196.png)
![N-(4-bromophenyl)-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide](/img/structure/B11449202.png)
![N-{[5-({2-[5-(4-Methoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11449206.png)
![6,9-bis(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11449214.png)
![2-Ethyl 4-propan-2-yl 5-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11449216.png)
![5-[(4-bromophenyl)methylsulfanyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B11449231.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B11449238.png)
![5-[4-(dimethylamino)phenyl]-2-[(2-fluorobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11449241.png)

